N-Cyclopropylhypochlorous amide
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Overview
Description
N-Cyclopropylhypochlorous amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hypochlorous group attached to the carbonyl carbon. Amides are known for their stability and are found extensively in biological systems and synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylhypochlorous amide can be achieved through various methods. One common approach involves the reaction of cyclopropylamine with hypochlorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the hypochlorous acid.
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond between cyclopropylamine and a hypochlorous acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of electrosynthesis has also been explored as a greener and more sustainable method for the production of amides .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylhypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the amide group can yield amines.
Substitution: The hypochlorous group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides to amines.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hypochlorous group.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylamine.
Substitution: Various N-substituted cyclopropyl derivatives.
Scientific Research Applications
N-Cyclopropylhypochlorous amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Cyclopropylhypochlorous amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The hypochlorous group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Methylhypochlorous amide: Similar structure but with a methyl group instead of a cyclopropyl group.
N-Ethylhypochlorous amide: Contains an ethyl group instead of a cyclopropyl group.
N-Phenylhypochlorous amide: Features a phenyl group in place of the cyclopropyl group.
Uniqueness
N-Cyclopropylhypochlorous amide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific biological activities .
Properties
CAS No. |
110192-06-8 |
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Molecular Formula |
C3H6ClN |
Molecular Weight |
91.54 g/mol |
IUPAC Name |
N-chlorocyclopropanamine |
InChI |
InChI=1S/C3H6ClN/c4-5-3-1-2-3/h3,5H,1-2H2 |
InChI Key |
DVKYBNATNLOJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCl |
Origin of Product |
United States |
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